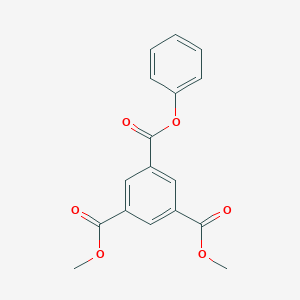
1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate is an organic compound with a complex aromatic structure It is a derivative of benzene-1,3,5-tricarboxylic acid, where the carboxyl groups are esterified with methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate typically involves the esterification of benzene-1,3,5-tricarboxylic acid. One common method is the reaction of benzene-1,3,5-tricarboxylic acid with methanol and phenol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Produces benzene-1,3,5-tricarboxylic acid derivatives.
Reduction: Yields benzene-1,3,5-tricarbinol derivatives.
Substitution: Results in various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its interactions with enzymes and receptors are of interest, although detailed studies are required to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Trimethyl 1,3,5-benzenetricarboxylate: Similar esterified derivative with three methyl groups.
1,3,5-Tris(phenyl)benzene: A related compound with three phenyl groups attached to the benzene ring.
Benzene-1,3,5-tricarboxylic acid: The parent compound with three carboxylic acid groups.
Uniqueness
1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate is unique due to its mixed esterification pattern, combining both methyl and phenyl ester groups. This structural feature imparts distinct chemical properties and reactivity compared to its fully methylated or phenylated counterparts.
Properties
CAS No. |
524674-01-9 |
|---|---|
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
1-O,5-O-dimethyl 3-O-phenyl benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C17H14O6/c1-21-15(18)11-8-12(16(19)22-2)10-13(9-11)17(20)23-14-6-4-3-5-7-14/h3-10H,1-2H3 |
InChI Key |
UPPQJFQXMQIHAD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)OC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















